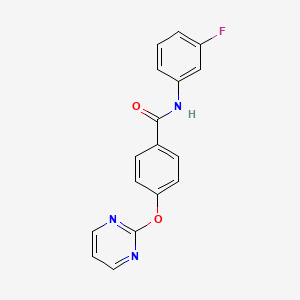

N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide involves intricate chemical procedures aimed at introducing specific functional groups to achieve desired molecular structures. For instance, the discovery and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, underscore the complexity and precision required in these chemical synthesis processes. This compound, known for its histone deacetylase inhibitory activity, showcases the meticulous nature of synthesizing benzamide derivatives with specific substituents to achieve biological activity (Zhou et al., 2008).

Molecular Structure Analysis

The structural analysis of fluorinated benzamides, including those similar to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, reveals significant insights into their molecular conformation, crystal packing, and intermolecular interactions. Research on the structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides provides a comprehensive understanding of the effects of fluorine substitution on molecular structure and physicochemical properties. These studies highlight the importance of substitution patterns on the benzamide backbone in determining the molecular conformation and resultant physical and chemical characteristics (Mocilac et al., 2012).

Chemical Reactions and Properties

Fluorinated benzamides, including those akin to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, participate in a range of chemical reactions, reflecting their reactive nature and the influence of fluorine atoms on their chemical behavior. The synthesis and radiosynthesis of fluorinated benzamide neuroleptics exemplify the complex reactions these compounds can undergo, including nucleophilic substitution reactions that incorporate fluorine isotopes for biological imaging applications (Mukherjee, 1991).

Physical Properties Analysis

The physical properties of fluorinated benzamides are influenced by their molecular structure, with studies revealing insights into their crystallization behavior, melting points, and polymorphism. For example, the occurrence of concomitant polymorphism in certain fluorinated benzamides is attributed to disorder in the crystal structure, demonstrating the intricate relationship between molecular structure and physical properties (Chopra & Row, 2008).

Aplicaciones Científicas De Investigación

Discovery of Histone Deacetylase Inhibitors Compounds structurally related to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as histone deacetylase (HDAC) inhibitors, which play a significant role in cancer treatment strategies. For instance, MGCD0103, an isotype-selective small molecule HDAC inhibitor, demonstrated significant antitumor activity and entered clinical trials, highlighting the promise of such compounds as anticancer drugs (Zhou et al., 2008).

In Vivo Antitumor Activity Another study focused on the synthetic benzamide derivative MS-27-275, which showed marked in vivo antitumor activity against various human tumor cell lines. The study's findings suggest that benzamide derivatives like MS-27-275 act as antitumor agents through HDAC inhibition, offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Neurodegenerative Disorder Imaging Compounds with a similar structure have been used as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant potential in the diagnosis and understanding of neurodegenerative disorders (Kepe et al., 2006).

Molecular Gels for Aniline Vapor Detection Derivatization strategies involving similar compounds have led to the development of molecular gels capable of detecting aniline vapor, demonstrating the versatility of such compounds in developing high-performance fluorescent sensing films (Fan et al., 2016).

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-3-1-4-14(11-13)21-16(22)12-5-7-15(8-6-12)23-17-19-9-2-10-20-17/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTPQLAAYYIKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)